Undecaethylene glycol monomethyl ether

説明

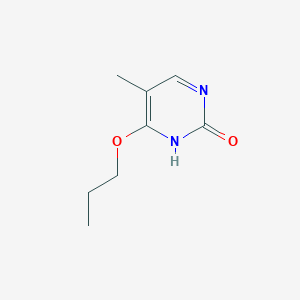

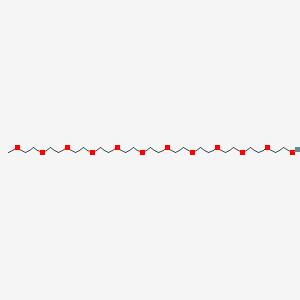

Undecaethylene glycol monomethyl ether is a chemical compound with the formula C29H62O12Si . It is also known by other names such as tert-Butyl-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dimethylsilane and 2,2,3,3-Tetramethyl-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxa-3-silaoctatriacontane .

Molecular Structure Analysis

The molecular structure of Undecaethylene glycol monomethyl ether consists of 94 bonds in total, including 38 non-H bonds, 34 rotatable bonds, and 11 ether(s) (aliphatic) .Chemical Reactions Analysis

While specific chemical reactions involving Undecaethylene glycol monomethyl ether are not detailed in the search results, it’s worth noting that glycol ethers can be used as a catalyst or reaction medium in various chemical reactions. Their ability to solubilize both hydrophobic and hydrophilic compounds makes them useful for promoting reactions at the interface between these two phases.Physical And Chemical Properties Analysis

Undecaethylene glycol monomethyl ether has a molecular weight of 630.8809 . More specific physical and chemical properties such as density, boiling point, and solubility in water are not provided in the search results.科学的研究の応用

Drug Formulation and Delivery

mPEG11-OH enhances the solubility of poorly soluble drugs, aiding in their formulation and delivery. Its ability to dissolve a wide range of compounds makes it valuable for formulating drug solutions, suspensions, and emulsions .

Co-solvent or Solubilizing Agent

mPEG11-OH acts as a co-solvent or solubilizing agent, contributing to improving the bioavailability and efficacy of drugs .

Topical Formulations

Its hydrophilic nature and biocompatibility make mPEG11-OH suitable for use in topical formulations, creams, lotions, and ointments, contributing to their stability and enhancing the delivery of active pharmaceutical ingredients .

Medical Research

mPEG11-OH is used in medical research, particularly in the study of ligand, polypeptide synthesis support, graft polymer compounds, and polyethylene glycol-modified functional coatings .

Nanotechnology

mPEG11-OH finds application in nanotechnology, where it is used in the development of new materials .

Cell Culture

In cell culture, mPEG11-OH is used due to its biocompatible properties .

Membrane Research

O-Methyl-undecaethylene glycol can be used to study the structure and function of biological membranes. Its ability to solubilize lipids and proteins makes it a valuable tool for isolating and analyzing membrane components.

Protein Research

O-Methyl-undecaethylene glycol can be used to solubilize and purify proteins, making them amenable to further study. It can also be used to stabilize proteins in solution, preventing aggregation and denaturation.

Safety and Hazards

When handling Undecaethylene glycol monomethyl ether, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

作用機序

Target of Action

O-Methyl-undecaethylene glycol, also known as mPEG11-alcohol, Undecaethylene glycol monomethyl ether, or mPEG11-OH, is a type of polyethylene glycol (PEG) derivative Peg derivatives are generally known for their ability to modify proteins and increase their stability and solubility .

Mode of Action

Peg derivatives, including mpeg11-oh, are often used as cross-linking agents in chemical biology . They can attach to proteins or other biological molecules, altering their properties and interactions .

Biochemical Pathways

Pegylation, the process of attaching peg chains to molecules, can affect various biochemical pathways by altering the properties of the target molecules .

Pharmacokinetics

Pegylated compounds generally have improved pharmacokinetic profiles, with increased solubility, stability, and half-life .

Result of Action

Pegylation can result in increased stability and solubility of target molecules, potentially enhancing their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of mPEG11-OH. For instance, the pH, temperature, and presence of other molecules can affect the efficiency of PEGylation . .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDQSWKLHABGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecaethylene glycol monomethyl ether | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)

![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)

![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)

![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)

![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)

![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)